Cas no 124961-66-6 (Ajugacumbin B)

Ajugacumbin B structure
Ajugacumbin B structure
Nombre del producto:Ajugacumbin B
Número CAS:124961-66-6
MF:C27H38O7
Megavatios:474.5864
CID:146420
PubChem ID:6442457

Ajugacumbin B Propiedades químicas y físicas

Nombre e identificación

    • [(4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
    • 2-Butenoic acid,2-methyl-,[(1R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-5-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]octahydro-5,6-dimethyl
    • 2-Butenoic acid,2-methyl-,[(1R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-5-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]octahydro-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-8a-yl]methylester, (2E)-
    • Ajugacumbin A
    • [5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalen
    • Ajugacumbin B
    • AKOS040736098
    • 124961-66-6
    • FS-7959
    • {(1R,4aR,5S,6R,8S,8aR)-8-(acetyloxy)-5,6-dimethyl-5-[2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl]octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl}methyl (2E)-2-methylbut-2-enoate
    • [(4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
    • CHEBI:69880
    • Q27138223
    • CHEMBL1813868
    • 2-Butenoic acid, 2-methyl-, [8-(acetyloxy)-5-[2-(2,5-dihydro-5-oxo-3-furanyl)ethyl]octahydro-5,6-dimethylspiro[naphthalene-1(8aH),2'-oxiran]-8a-yl]methyl ester, (2E)-
    • NSC635594
    • [4-acetoxy-1,2-dimethyl-1-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[decalin-5,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate
    • Renchi: 1S/C27H38O7/c1-6-17(2)24(30)32-16-27-21(8-7-10-26(27)15-33-26)25(5,11-9-20-13-23(29)31-14-20)18(3)12-22(27)34-19(4)28/h6,13,18,21-22H,7-12,14-16H2,1-5H3
    • Clave inchi: TWZAPYCYRPQAOD-UHFFFAOYSA-N
    • Sonrisas: O1C([H])([H])C21C([H])([H])C([H])([H])C([H])([H])C1([H])C(C([H])([H])[H])(C([H])([H])C([H])([H])C3=C([H])C(=O)OC3([H])[H])C([H])(C([H])([H])[H])C([H])([H])C([H])(C21C([H])([H])OC(C(=C([H])C([H])([H])[H])C([H])([H])[H])=O)OC(C([H])([H])[H])=O

Atributos calculados

  • Calidad precisa: 474.26200
  • Masa isotópica única: 474.261754
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 34
  • Cuenta de enlace giratorio: 9
  • Complejidad: 920
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 5
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.1
  • Superficie del Polo topológico: 91.4

Propiedades experimentales

  • Color / forma: Powder
  • Denso: 1.18
  • Punto de ebullición: 592°C at 760 mmHg
  • Punto de inflamación: 251°C
  • índice de refracción: 1.54
  • PSA: 91.43000
  • Logp: 4.29250

Ajugacumbin B PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A1187040-1mg
((1R,4AR,5S,6R,8S,8aR)-8-acetoxy-5,6-dimethyl-5-(2-(5-oxo-2,5-dihydrofuran-3-yl)ethyl)octahydro-8aH-spiro[naphthalene-1,2'-oxiran]-8a-yl)methyl (E)-2-methylbut-2-enoate
124961-66-6
1mg
$320.0 2024-04-25
MedChemExpress
HY-N10813-1mg
Ajugacumbin B
124961-66-6 99.78%
1mg
¥4100 2024-04-20
ChemFaces
CFN92752-5mg
Ajugacumbin A
124961-66-6 >=98%
5mg
$318 2023-09-19
A2B Chem LLC
AE66806-1mg
Ajugacumbin A
124961-66-6 99%
1mg
$355.00 2024-04-20
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:124961-66-6)Ajugacumbin B
A1200197
Pureza:99%
Cantidad:1mg
Precio ($):288.0